molecular formula C18H24Cl2N6O B606814 (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride CAS No. 1883545-60-5

(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride

Cat. No. B606814
M. Wt: 411.33
InChI Key: CXYCRYGNFKDPRH-FMOMHUKBSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. It would also cover its chemical properties, such as its acidity or basicity, its redox potential, and its spectral properties.


Scientific Research Applications

Antifungal Activity

  • Compounds related to (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride have shown promising antifungal abilities. For instance, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol exhibited significant antifungal efficacy against Colletotrichum gloeosporioides, a phytopathogenic fungus, indicating potential applications in agricultural and pharmaceutical sectors (Zhang et al., 2016).

Synthesis and Characterization

  • Research on similar compounds has focused on their synthesis and structural characterization. For example, the synthesis of (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and its chiral separation has provided insights into the structural features of these compounds, which are crucial for their potential applications (Liu et al., 2009).

Antimicrobial and Anticancer Agents

  • Pyrazole and pyrimidine derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Some of these compounds have shown higher efficacy than standard drugs in inhibiting cancer cell growth, suggesting their potential in developing new therapeutic agents (Hafez et al., 2016).

Insecticidal and Antibacterial Potential

  • The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics have been explored for their insecticidal and antibacterial potential. These studies are significant for the development of new insecticides and antibacterial agents, especially in agricultural applications (Deohate & Palaspagar, 2020).

Ultrasonic Sonochemical Synthesis

  • The ultrasonic sonochemical method has been used for the synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating a simplified procedure with short reaction times and satisfactory yields. This methodology could be advantageous in large-scale synthesis and industrial applications (Buriol et al., 2013).

Potential in Cognitive Disorders Treatment

  • Some derivatives have shown potential in the treatment of cognitive disorders. For example, a specific inhibitor for PDE9A, identified through structure-based drug design, has advanced into clinical trials, showing procognitive activity and synaptic stabilization in rodent models (Verhoest et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYCRYGNFKDPRH-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CRT0066101 Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Reactant of Route 3
(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Reactant of Route 4
(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Reactant of Route 5
(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Reactant of Route 6
(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride

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